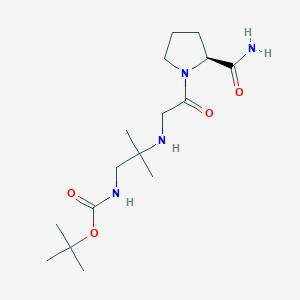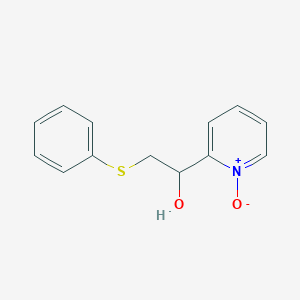![molecular formula C14H19NO4 B14015078 N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide CAS No. 823797-45-1](/img/structure/B14015078.png)
N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide is a chemical compound with a complex structure that includes a dimethoxyphenyl group and an oxopentanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide typically involves the reaction of 2,4-dimethoxybenzylamine with a suitable acylating agent. One common method is the reaction of 2,4-dimethoxybenzylamine with 4-oxopentanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the dimethoxyphenyl group.
科学的研究の応用
N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain protein kinases, which are involved in cell growth and signaling. This inhibition can lead to the modulation of various cellular processes, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
2,4-Dimethoxybenzylamine: A precursor in the synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features but different biological activities
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protein kinases sets it apart from other similar compounds, making it a valuable target for further research and development.
特性
CAS番号 |
823797-45-1 |
|---|---|
分子式 |
C14H19NO4 |
分子量 |
265.30 g/mol |
IUPAC名 |
N-[(2,4-dimethoxyphenyl)methyl]-4-oxopentanamide |
InChI |
InChI=1S/C14H19NO4/c1-10(16)4-7-14(17)15-9-11-5-6-12(18-2)8-13(11)19-3/h5-6,8H,4,7,9H2,1-3H3,(H,15,17) |
InChIキー |
CFNZOQDIJFQUMY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC(=O)NCC1=C(C=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


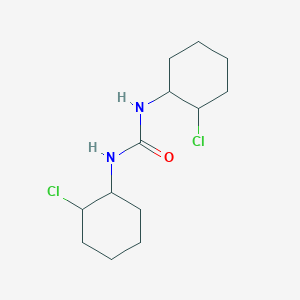
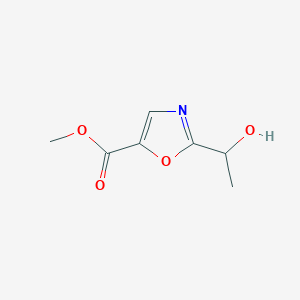
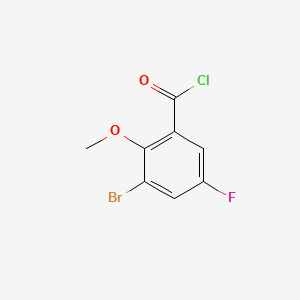






![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)
